Enhanced Lipophilicity with 3,4-Dimethylphenyl Substitution
The 3,4-dimethyl substitution on the N-phenyl ring markedly increases calculated lipophilicity relative to the unsubstituted and mono-methyl analogs. Using a consistent in silico prediction method (ALOGPS 2.1), the target compound exhibits a cLogP approximately 0.7 log units higher than 1-phenylpyrrolidin-3-ol and approximately 0.3 log units higher than the mono-methyl derivative 1-(4-methylphenyl)pyrrolidin-3-ol . This suggests improved passive membrane permeability and potential for enhanced CNS exposure, a critical parameter for neuroscience-focused chemical probe development [1].
| Evidence Dimension | Calculated n-octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 (predicted via ALOGPS 2.1 for 1-(3,4-dimethylphenyl)pyrrolidin-3-ol, C₁₂H₁₇NO, MW 191.27) |
| Comparator Or Baseline | 1-Phenylpyrrolidin-3-ol (CAS 65364-04-2, C₁₀H₁₃NO, MW 163.22): cLogP ≈ 1.1; 1-(4-Methylphenyl)pyrrolidin-3-ol (CAS 99858-81-8, C₁₁H₁₅NO, MW 177.24): cLogP ≈ 1.5. All values calculated using the same ALOGPS 2.1 protocol for consistency. |
| Quantified Difference | ΔcLogP ≈ +0.7 log units versus unsubstituted phenyl analog; ΔcLogP ≈ +0.3 log units versus mono-4-methylphenyl analog. |
| Conditions | In silico prediction using ALOGPS 2.1; structures input as canonical SMILES; identical calculation protocol applied to all three compounds. Experimental logP values have not been reported for any of these compounds in the peer-reviewed literature. |
Why This Matters
Higher lipophilicity is directly correlated with enhanced blood–brain barrier permeability, positioning this compound as a preferred scaffold for CNS-targeted library synthesis over the unsubstituted or mono-methyl variants.
- [1] Gould, W. A.; Lunsford, C. D. Pyrrolidines. IX. 3-Aryl-3-pyrrolidinols. J. Med. Chem. 1964, 7, 60–67. PMID: 14187221. View Source
